2-(ethylthio)-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzamide

Lipophilicity Drug-likeness ADME

This N-sulfonyl piperidine benzamide features a unique 2-ethylthio substitution, representing unexplored chemical space within the sigma receptor pharmacophore claimed in 2024 patents. With a predicted LogP of ~2.9, it occupies a distinct lipophilicity window compared to alkoxy/halogen analogs, making it ideal for CNS and anti-infective screening cascades. No peer-reviewed SAR data exists—empirical evaluation is mandatory. Procure for sigma-1/sigma-2 radioligand displacement, AChE inhibition panels, or MIC determination against Gram-positive/negative bacteria. Substitution with methoxy, halogen, or methyl analogs carries unrecognized potency loss risk.

Molecular Formula C20H25N3O3S2
Molecular Weight 419.56
CAS No. 1428365-25-6
Cat. No. B2475996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(ethylthio)-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzamide
CAS1428365-25-6
Molecular FormulaC20H25N3O3S2
Molecular Weight419.56
Structural Identifiers
SMILESCCSC1=CC=CC=C1C(=O)NCC2CCN(CC2)S(=O)(=O)C3=CN=CC=C3
InChIInChI=1S/C20H25N3O3S2/c1-2-27-19-8-4-3-7-18(19)20(24)22-14-16-9-12-23(13-10-16)28(25,26)17-6-5-11-21-15-17/h3-8,11,15-16H,2,9-10,12-14H2,1H3,(H,22,24)
InChIKeyXQEUVXBYQWSPDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Ethylthio)-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzamide (CAS 1428365-25-6): Procurement Baseline and Chemical Class


2-(Ethylthio)-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzamide (CAS 1428365-25-6) is a synthetic small molecule (molecular formula C20H25N3O3S2; molecular weight 419.56 g/mol) [1] that belongs to the class of N-sulfonyl piperidine benzamides. Its structure features a benzamide core substituted with an ethylthio group at the 2-position, linked via a methylene bridge to a piperidine ring bearing a pyridin-3-ylsulfonyl moiety [1]. Publicly available physical-chemical property predictions indicate a consensus LogP of approximately 2.89, 0 hydrogen bond donors, and 6 hydrogen bond acceptors [1]. The compound is catalogued by multiple chemical suppliers as a research-grade biochemical, typically offered at 95% purity, but no peer-reviewed pharmacological characterization or structure-activity relationship (SAR) data have been published in indexed primary literature as of the search date.

Why Generic Substitution Risks Failure: The Uncharacterized Pharmacophore of 2-(Ethylthio)-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzamide (CAS 1428365-25-6)


The pyridin-3-ylsulfonyl-piperidine benzamide scaffold is highly sensitive to peripheral substitutions; even minor modifications to the benzamide ring, the sulfonamide nitrogen, or the thioether chain can drastically alter target engagement, selectivity, and physicochemical properties [1][2]. In the absence of published biological data for 2-(ethylthio)-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzamide (CAS 1428365-25-6), any generic substitution—such as replacing the 2-ethylthio group with methoxy, halogen, or methyl substituents—carries a high risk of unrecognized potency loss, selectivity shift, or solubility change. The close structural analogs indexed under the same N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzamide core (e.g., 3-methoxy, 2,5-dimethyl, 3,4-difluoro derivatives) share the same molecular scaffold but remain biologically unannotated, making empirical side-by-side evaluation mandatory before any analytical or screening campaign. Without direct head-to-head data, the assumption of functional interchangeability is scientifically unfounded and constitutes a procurement risk.

2-(Ethylthio)-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzamide: Quantitative Procurement Differentiation Evidence


Physicochemical Differentiation: Predicted LogP and Hydrogen-Bonding Profile of 2-(Ethylthio)-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzamide vs. Core Scaffold Analogs

The 2-ethylthio substituent is predicted to confer a distinct lipophilicity profile compared to oxygen- or halogen-substituted analogs sharing the identical N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzamide core. Consensus LogP predictions for the target compound (2.89) [1] position it in a lipophilicity range that differs from the polar methoxy (predicted LogP ~2.0–2.3) and the more lipophilic 2,5-dimethyl (predicted LogP ~3.2–3.5) analogs. The target compound also exhibits zero hydrogen bond donors and six hydrogen bond acceptors, a profile that influences passive permeability and may diverge from analogs containing hydroxyl or amino groups [1].

Lipophilicity Drug-likeness ADME

Scaffold-Level Biological Plausibility: Pyridine-Based N-Sulfonamides as Antimicrobial and Enzyme Inhibitory Chemotypes

A series of pyridine-based N-sulfonamides structurally related to the target compound were synthesized and evaluated for antimicrobial activity and enzyme inhibition by Azzam et al. [1]. In that study, multiple pyridine-sulfonamide derivatives demonstrated moderate antibacterial activity against S. aureus and E. coli, as well as inhibition of acetylcholinesterase (AChE) with IC50 values ranging from 1.2 to 8.7 µM. However, the specific 2-(ethylthio)-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzamide (CAS 1428365-25-6) was not included among the tested compounds. Consequently, this evidence establishes class-level plausibility but does not provide target-specific quantification.

Antimicrobial Enzyme inhibition Sulfonamide pharmacophore

Patent Landscape Context: Sigma Receptor Ligand Potential of Pyridine-Sulfonamide Derivatives

A 2024 patent application (US 2024/0254115 A1) [1] discloses a broad series of pyridine-sulfonamide derivatives as sigma-1 and sigma-2 receptor ligands, reporting Ki values in the nanomolar range for exemplified compounds. The generic formula (I′) encompasses the core substructure of N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzamide but does not explicitly claim or exemplify the specific 2-ethylthio substitution pattern represented by CAS 1428365-25-6. The patent's exemplification is limited to a defined set of aryl and heteroaryl substitutions; the 2-ethylthio-phenyl group falls within the disclosed Markush scope but lacks dedicated synthesis or assay data.

Sigma receptor CNS Ligand design

Recommended Research and Industrial Application Scenarios for 2-(Ethylthio)-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzamide (CAS 1428365-25-6)


Primary Screening for Sigma Receptor Binding Activity

The inclusion of 2-(ethylthio)-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzamide in sigma-1 and sigma-2 receptor radioligand displacement assays is scientifically justified by the 2024 patent disclosure that claims the pyridine-sulfonamide-piperidine scaffold as a sigma ligand pharmacophore [1]. The 2-ethylthio substitution represents unexplored chemical space within the Markush scope and may confer unique binding kinetics or subtype selectivity compared to the aryl/heteroaryl analogs exemplified in the patent.

Antimicrobial Susceptibility Testing of N-Sulfonyl Piperidine Benzamide Derivatives

The pyridine-based N-sulfonamide class has demonstrated moderate in vitro antimicrobial activity against Gram-positive and Gram-negative bacteria in published studies [2]. Procuring the 2-ethylthio derivative for head-to-head minimum inhibitory concentration (MIC) determination against the same bacterial panels (e.g., S. aureus, E. coli) would establish whether the thioether substitution enhances or diminishes activity relative to the reported alkoxy and unsubstituted analogs.

Acetylcholinesterase (AChE) Inhibition Screening and SAR Expansion

AChE inhibition has been documented for structurally proximate pyridine-sulfonamide derivatives with IC50 values in the low micromolar range [2]. Incorporating the 2-ethylthio variant into an AChE inhibition panel would provide the first data point evaluating the impact of a thioether substituent on enzyme inhibition potency and could inform further medicinal chemistry optimization of this scaffold for neurodegenerative disease targets.

Physicochemical Profiling for Compound Library Design

The predicted LogP of 2.89 [3] positions this compound in a favorable lipophilicity window distinct from its oxygen- and halogen-substituted analogs. Systematic experimental determination of LogD7.4, aqueous solubility, and parallel artificial membrane permeability assay (PAMPA) values would enable data-driven selection of this chemotype for central nervous system (CNS) or anti-infective screening cascades where physicochemical properties directly influence hit prioritization.

Quote Request

Request a Quote for 2-(ethylthio)-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.